molecular formula C12H11N3O2 B14348653 (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone CAS No. 95664-45-2

(2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone

Cat. No.: B14348653
CAS No.: 95664-45-2
M. Wt: 229.23 g/mol
InChI Key: NOAIFNFKNCKGFD-UHFFFAOYSA-N
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Description

(2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone is a chemical compound that combines a pyrimidine ring with an aminopyrimidine group and a hydroxy-methylphenyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone typically involves the reaction of benzylidene acetones with ammonium thiocyanates. The process includes several steps such as ring closure, aromatization, S-methylation, oxidation to methylsulfonyl compounds, and the formation of guanidines with suitable amines .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone has several scientific research applications, including:

Mechanism of Action

Comparison with Similar Compounds

Uniqueness: (2-Aminopyrimidin-5-yl)(2-hydroxy-4-methylphenyl)methanone is unique due to its specific combination of functional groups, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

CAS No.

95664-45-2

Molecular Formula

C12H11N3O2

Molecular Weight

229.23 g/mol

IUPAC Name

(2-aminopyrimidin-5-yl)-(2-hydroxy-4-methylphenyl)methanone

InChI

InChI=1S/C12H11N3O2/c1-7-2-3-9(10(16)4-7)11(17)8-5-14-12(13)15-6-8/h2-6,16H,1H3,(H2,13,14,15)

InChI Key

NOAIFNFKNCKGFD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)C2=CN=C(N=C2)N)O

Origin of Product

United States

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